molecular formula C14H19BrN6O2 B14930364 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14930364
M. Wt: 383.24 g/mol
InChI Key: XZAYOKNURLDWJC-UHFFFAOYSA-N
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Description

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H19BrN6O2

Molecular Weight

383.24 g/mol

IUPAC Name

4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H19BrN6O2/c1-4-20-13(14(16)23)10(7-17-20)18-11(22)5-6-21-9(3)12(15)8(2)19-21/h7H,4-6H2,1-3H3,(H2,16,23)(H,18,22)

InChI Key

XZAYOKNURLDWJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C(=C(C(=N2)C)Br)C)C(=O)N

Origin of Product

United States

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